2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

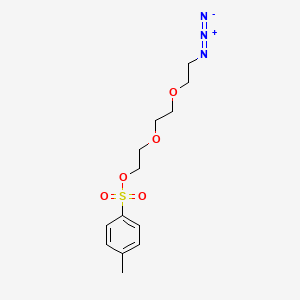

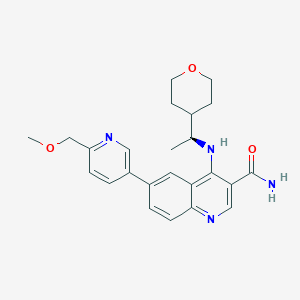

“2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H19N3O5S . It has an average mass of 329.372 Da and a monoisotopic mass of 329.104553 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a 4-methylbenzenesulfonate (tosyl) group attached to a 2-(2-(2-azidoethoxy)ethoxy)ethyl group . The azido group (-N3) is a functional group characterized by a nitrogen to nitrogen triple bond.Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has 8 hydrogen bond acceptors and 0 hydrogen bond donors. It also has 11 freely rotating bonds. Its ACD/LogP value is 1.24, and its ACD/LogD values are 2.14 at pH 5.5 and 7.4. Its polar surface area is 83 Ų .Applications De Recherche Scientifique

Antimicrobial Activity : A compound related to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate showed potential in antimicrobial activity evaluation. This suggests its possible use in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Cancer Therapy : Research involving the synthesis and characterization of tosylate salts of anticancer drugs, including those with a structure similar to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, indicates a role in cancer treatment. Such compounds might be useful in the crystallization of anticancer drugs for enhanced therapeutic efficacy (Ravikumar et al., 2013).

Nanogel for Cancer Therapy : A study demonstrated the use of a redox-responsive PEGylated poly(diselenide-phosphate) nanogel with components similar to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate for cancer therapy. This nanogel shows promise in inhibiting cancer cell proliferation while being minimally toxic to normal cells (Li et al., 2015).

Synthesis of Pyrimidine Derivatives : A study on the synthesis of a new D-π-A type pyrimidine derivative involved a compound structurally similar to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, indicating its potential application in the synthesis of novel organic compounds (Wang Gan, 2014).

Peptide Coupling Reagents : Sulfonate ester-type coupling reagents, including those with a structure resembling 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, have been studied for their efficiency and effectiveness in peptide synthesis. These reagents offer alternatives for racemization suppression and coupling efficiency (Khattab, 2010).

Azo Coupling Reactions : Research on azo coupling reactions involving sodium arenesulfonates, which are structurally related to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, provides insights into their catalytic activities and potential applications in dye and pigment synthesis (Iwamoto et al., 1993).

Anticancer Properties : A study explored the synthesis and characterization of a compound with anticancer properties, showing structural similarities to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. This highlights its potential use in developing novel anticancer agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Propriétés

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S/c1-12-2-4-13(5-3-12)22(17,18)21-11-10-20-9-8-19-7-6-15-16-14/h2-5H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOJCKLTCKYNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)

![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)

![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)